Cas no 1805334-08-0 (Ethyl 2-amino-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate)

Ethyl 2-amino-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate
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- Inchi: 1S/C11H13ClF2N2O2/c1-2-18-8(17)3-6-5-16-11(15)7(4-12)9(6)10(13)14/h5,10H,2-4H2,1H3,(H2,15,16)
- InChI Key: VVSMDSGMABNWGQ-UHFFFAOYSA-N
- SMILES: ClCC1C(N)=NC=C(CC(=O)OCC)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 282
- XLogP3: 1.7
- Topological Polar Surface Area: 65.2
Ethyl 2-amino-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029064109-1g |
Ethyl 2-amino-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate |
1805334-08-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Ethyl 2-amino-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate Related Literature
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Additional information on Ethyl 2-amino-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate
Comprehensive Overview of Ethyl 2-amino-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate (CAS No. 1805334-08-0)
Ethyl 2-amino-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate (CAS No. 1805334-08-0) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including an amino group, a chloromethyl substituent, and a difluoromethyl moiety, which contribute to its versatility in synthetic applications. Researchers are increasingly interested in this molecule due to its structural complexity and potential as a building block for bioactive compounds.
The pyridine core of this compound is a well-studied heterocycle in medicinal chemistry, often associated with drug-like properties. The presence of the difluoromethyl group is particularly noteworthy, as fluorinated compounds are gaining attention for their enhanced metabolic stability and bioavailability. Recent trends in drug discovery highlight the importance of fluorinated pyridines, making this compound a valuable candidate for further exploration. Additionally, the chloromethyl group offers a reactive handle for further derivatization, enabling the synthesis of diverse analogs.
In agrochemical applications, Ethyl 2-amino-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate has shown promise as an intermediate for developing novel pesticides and herbicides. The difluoromethyl moiety is known to improve the efficacy of agrochemicals by enhancing their interaction with biological targets. This aligns with the growing demand for environmentally friendly and high-performance crop protection agents. As sustainability becomes a key focus in agriculture, compounds like this are likely to play a pivotal role in next-generation formulations.
From a synthetic chemistry perspective, the compound's ethyl acetate ester group provides additional flexibility for further modifications. Ester hydrolysis or transesterification reactions can yield carboxylic acid derivatives, expanding the scope of possible applications. The amino group also opens avenues for amide bond formation, a common strategy in drug design. These features make CAS No. 1805334-08-0 a versatile scaffold for researchers working on structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry and AI-driven drug discovery have further amplified interest in such multifunctional compounds. Tools like molecular docking and virtual screening can leverage the unique properties of Ethyl 2-amino-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate to identify potential therapeutic targets. This synergy between experimental and in silico approaches is reshaping modern chemical research, making compounds like this indispensable for innovation.
In conclusion, Ethyl 2-amino-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetate (CAS No. 1805334-08-0) represents a compelling case study in the intersection of medicinal and agrochemical chemistry. Its structural features, including the difluoromethyl and chloromethyl groups, offer rich opportunities for customization and application. As the scientific community continues to explore fluorinated and heterocyclic compounds, this molecule is poised to remain a focal point in cutting-edge research.
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